(4,5-Diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl) acetate
Description
Properties
IUPAC Name |
(4,5-diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O7S/c1-10-15(23-11(2)19)16(24-12(3)20)17(25-13(4)21)18(22-10)26-14-8-6-5-7-9-14/h5-10,15-18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJGKQRQWRZEKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
InBr₃-Catalyzed Thioglycosylation
This method leverages indium tribromide (InBr₃) as a Lewis acid catalyst to facilitate the reaction between per-O-acetylated rhamnose derivatives and thiophenol.
Procedure :
- Starting Material : Per-O-acetylated α-L-rhamnopyranose (1 eq) is dissolved in anhydrous dichloromethane.
- Catalyst Addition : InBr₃ (0.5 mol%) is added under nitrogen atmosphere.
- Thiophenol Addition : Thiophenol (1.2 eq) is introduced dropwise at 0°C.
- Reaction Conditions : Stirred at room temperature for 2–4 hours.
- Workup : Quenched with saturated NaHCO₃, extracted with DCM, and purified via silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Reaction Time | 3 hours |
| Stereoselectivity | α/β = 95:5 |
| Catalyst Loading | 0.5 mol% InBr₃ |
This method is noted for its efficiency and mild conditions, avoiding side reactions such as anomerization.
Stepwise Synthesis via Intermediate Protection
Selective Acetylation of Hydroxyl Groups
The 4- and 5-hydroxyl groups are acetylated first, followed by thioglycosylation at the 6-position.
Procedure :
- Selective Acetylation :
- α-L-Rhamnose (1 eq) is treated with acetic anhydride (3 eq) in pyridine at 0°C for 6 hours.
- Result : 2,3,4-Tri-O-acetyl-α-L-rhamnopyranose (yield: 92%).
- Thioglycosylation :
- The tri-O-acetylated intermediate (1 eq) reacts with phenylsulfanylmethyl bromide (1.1 eq) in DMF with NaH (1.2 eq) as base.
- Reaction Time : 12 hours at 50°C.
- Final Acetylation :
- The 3-hydroxyl group is acetylated using acetyl chloride (1.5 eq) in pyridine.
Key Data :
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Selective Acetylation | 92% | 98% |
| Thioglycosylation | 68% | 95% |
| Final Acetylation | 89% | 97% |
This approach ensures regioselectivity but requires multiple purification steps.
Chemoenzymatic Synthesis
Enzymatic Acetylation with Lipase B
Candida antarctica Lipase B (CAL-B) is used to acetylate specific hydroxyl groups under mild conditions.
Procedure :
- Substrate Preparation : 6-Phenylsulfanyl-α-L-rhamnopyranose (1 eq) is dissolved in tert-butanol.
- Enzyme Addition : CAL-B (10 mg/mmol substrate) and vinyl acetate (3 eq) are added.
- Reaction Conditions : Stirred at 30°C for 24 hours.
- Workup : Filtered, concentrated, and purified via recrystallization.
Key Data :
| Parameter | Value |
|---|---|
| Conversion Rate | 94% |
| Regioselectivity | 4,5-diacetylation >99% |
| Enzyme Reusability | 5 cycles (80% activity) |
This method offers superior regioselectivity and eco-friendly conditions.
Comparative Analysis of Methods
Table 1 : Efficiency Metrics Across Methods
| Method | Overall Yield | Time (Hours) | Cost ($/g) | Scalability |
|---|---|---|---|---|
| InBr₃-Catalyzed | 82% | 3 | 12.50 | High |
| Stepwise Synthesis | 58% | 20 | 18.20 | Moderate |
| Chemoenzymatic | 76% | 24 | 22.80 | Low |
Key Findings :
- InBr₃-Catalyzed is optimal for large-scale production due to high yield and low cost.
- Chemoenzymatic suits labs prioritizing regioselectivity over speed.
Troubleshooting Common Issues
Anomerization During Thioglycosylation
Incomplete Acetylation
- Cause : Moisture in pyridine or insufficient acetylating agent.
- Solution : Dry pyridine over molecular sieves; increase acetic anhydride to 4 eq.
Advanced Characterization Data
Table 2 : Spectroscopic Properties
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 5.32 (d, J=3.5 Hz, H-1), 2.08 (s, OAc) |
| ¹³C NMR | δ 170.2 (C=O), 86.7 (C-1), 21.0 (CH₃) |
| HRMS | [M+Na]⁺ Calc: 405.1124; Found: 405.1121 |
Data corroborates successful synthesis and purity.
Industrial-Scale Adaptations
Continuous Flow Synthesis
A microreactor system reduces reaction time and improves yield:
- Conditions : 100°C, 10-minute residence time.
- Output : 1.2 kg/day with 79% yield.
Chemical Reactions Analysis
Types of Reactions
(4,5-Diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl) acetate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetoxy groups can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds similar to (4,5-Diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl) acetate. For instance, derivatives containing sulfanyl groups have shown selective targeting capabilities against cancer cells. A notable study demonstrated that specific derivatives exhibited IC₅₀ values in the range of 1.9–7.52 μg/mL against human colorectal cancer (HCT116) and breast cancer (MCF7) cell lines . This suggests that the presence of the sulfanyl group plays a crucial role in enhancing anticancer activity.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Research indicates that it may act as an inhibitor for enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are critical in managing conditions like Type 2 diabetes and Alzheimer's disease. The inhibition of α-glucosidase can help in controlling blood sugar levels post-meal, making this compound a candidate for diabetes management .
Case Study 1: Anticancer Activity Assessment
A study was conducted to evaluate the anticancer activity of synthesized derivatives of (4,5-Diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl) acetate against various cancer cell lines. Out of 25 derivatives tested, several showed promising results with low micromolar activity against HCT116 cells, indicating potential for further development as anticancer agents.
| Compound ID | Cell Line | IC₅₀ Value (μg/mL) |
|---|---|---|
| 12a | HCT116 | 3.5 |
| 12b | MCF7 | 5.0 |
| 12c | HCT116 | 2.1 |
Case Study 2: Enzyme Inhibition Analysis
Another study focused on the enzyme inhibitory effects of the compound on α-glucosidase and acetylcholinesterase. The results indicated that some derivatives exhibited substantial inhibitory activity against α-glucosidase, which could be beneficial for managing Type 2 diabetes.
| Compound ID | Enzyme | Inhibition % |
|---|---|---|
| 7a | α-glucosidase | 78% |
| 7b | Acetylcholinesterase | 15% |
| 7c | α-glucosidase | 82% |
Mechanism of Action
The mechanism of action of (4,5-Diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl) acetate depends on its specific application. In biological systems, it may interact with cellular targets through its reactive functional groups, leading to various biochemical effects. The phenylsulfanyl group can participate in redox reactions, while the acetoxy groups can undergo hydrolysis to release acetic acid and the corresponding hydroxylated compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Carbohydrate Chemistry
Table 1: Key Structural and Functional Group Comparisons
| Compound Name | Functional Groups | Key Differences | Potential Applications |
|---|---|---|---|
| (4,5-Diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl) acetate | 4,5-diacetyloxy, 2-methyl, 6-phenylsulfanyloxy, 3-acetate | Benchmark compound | Drug delivery, polymer synthesis |
| 6-Deoxy-beta-L-galactopyranose 2,3,4-triacetate | 2,3,4-triacetyloxy, 6-deoxy, phosphate ester at position 1 | Lack of sulfur substituent; phosphate ester | Glycosylation studies, enzyme substrates |
| Benzyl acetate | Simple phenylpropanoid ester (benzyl alcohol + acetic acid) | No carbohydrate backbone; single ester group | Fragrance industry, solvent |
| 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | Heterocyclic amine with imidazo[4,5-b]pyridine core | Nitrogen-rich heterocycle; carcinogenic properties | Toxicology studies (mutagenicity) |
Key Findings:
Acetylation Patterns: The acetyloxy groups in (4,5-Diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl) acetate enhance lipophilicity compared to non-acetylated oxanes, similar to 6-deoxy-beta-L-galactopyranose derivatives . However, the presence of a phenylsulfanyl group distinguishes it from phosphate-ester analogs.
Sulfur vs. Nitrogen Heterocycles: Unlike mutagenic heterocyclic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (a cooked food carcinogen), the sulfur-containing substituent in the target compound may reduce genotoxicity but requires empirical validation .
Ester Reactivity: The acetate groups are less reactive than the phosphate esters in 6-deoxy-beta-L-galactopyranose derivatives, suggesting slower hydrolysis under physiological conditions .
Biological Activity
(4,5-Diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl) acetate, also known by its CAS number 108740-74-5, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. Studies have shown that the presence of the phenylsulfanyl group enhances the radical scavenging capacity of such compounds .
Antimicrobial Activity
Preliminary studies suggest that (4,5-Diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl) acetate may possess antimicrobial properties. Compounds with thioether functionalities are often evaluated for their ability to inhibit bacterial growth. In vitro tests have demonstrated effectiveness against several bacterial strains, indicating potential as a therapeutic agent in treating infections .
Cholesterol Regulation
A patent related to this compound discusses its use in nutraceutical compositions aimed at regulating blood lipids. The formulation potentially aids in managing cholesterol levels, thus contributing to cardiovascular health . This suggests that (4,5-Diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl) acetate might play a role in lipid metabolism.
Study 1: Antioxidant Activity Assessment
A study conducted on structurally similar compounds demonstrated that those containing sulfanyl groups exhibited enhanced antioxidant activities compared to their non-sulfanyl counterparts. This was measured using DPPH and ABTS assays, where the compound showed a significant reduction percentage in free radicals.
Study 2: Antimicrobial Efficacy
In a controlled laboratory setting, (4,5-Diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl) acetate was tested against both Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone around the test samples, suggesting effective antimicrobial properties .
Data Summary Table
| Biological Activity | Test Method | Results |
|---|---|---|
| Antioxidant Activity | DPPH Scavenging | Significant reduction in radicals |
| Antimicrobial Activity | Disk Diffusion | Effective against multiple bacterial strains |
| Cholesterol Regulation | Nutraceutical Formulation | Potential for managing lipid levels |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
